![molecular formula C8H18Cl2N2O3 B2473326 Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride CAS No. 2580237-08-5](/img/structure/B2473326.png)
Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride” is a chemical compound with the IUPAC name methyl (4- (methylamino)butanoyl)glycinate dihydrochloride . It has a molecular weight of 261.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O3.2ClH/c1-9-5-3-4-7(11)10-6-8(12)13-2;;/h9H,3-6H2,1-2H3,(H,10,11);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.15 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Compounds : Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride is used in the synthesis of various organic compounds. For instance, Iminov et al. (2015) described the use of similar compounds in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, highlighting its role in organic synthesis and medicinal chemistry (Iminov et al., 2015).
Photocatalytic Degradation Studies : In environmental chemistry, compounds like Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride are used in studying photocatalytic degradation processes. Sakkas et al. (2007) explored the photocatalytic transformation of salbutamol using titanium dioxide as a photocatalyst (Sakkas et al., 2007).
Development of New Medicinal Compounds : This compound is also instrumental in the development of new pharmaceuticals. For example, Gein et al. (2018) used similar compounds in the synthesis of new analgesic and anti-inflammatory agents (Gein et al., 2018).
Investigations into Antihypertensive Agents : Abdel-Wahab et al. (2008) researched the synthesis and reactions of various compounds, including those similar to Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride, as potential antihypertensive α-blocking agents (Abdel-Wahab et al., 2008).
Applications in Bio-Based Production : Pereira et al. (2018) studied the microbial production of methyl propionate, a precursor of methyl methacrylate, highlighting the potential of compounds like Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride in bio-based production (Pereira et al., 2018).
Exploration of Antimalarial Activity : Rangisetty et al. (2001) investigated the synthesis of new arylaminoquinoxalines, including derivatives of Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride, for their antimalarial activity (Rangisetty et al., 2001).
Conformational Studies : Ejsmont et al. (2007) focused on the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, a related compound, in crystalline state and gas phase, providing insights into the molecular structure of such compounds (Ejsmont et al., 2007).
Eigenschaften
IUPAC Name |
methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.2ClH/c1-9-5-3-4-7(11)10-6-8(12)13-2;;/h9H,3-6H2,1-2H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVBZAQAXYPYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NCC(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

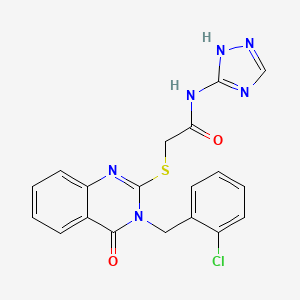
![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)
![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)
![4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2473248.png)


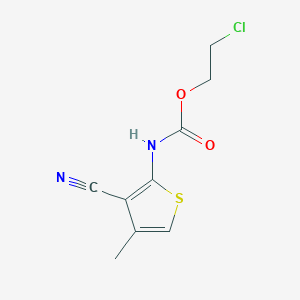
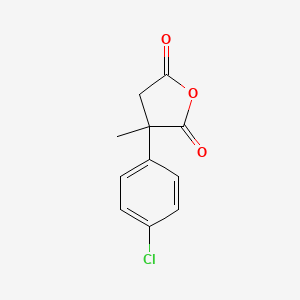

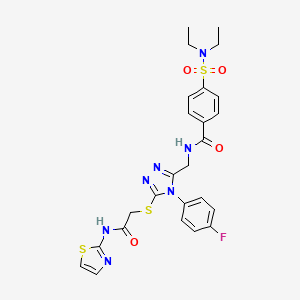
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide](/img/structure/B2473259.png)
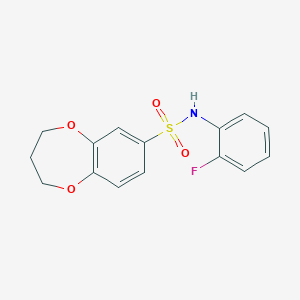
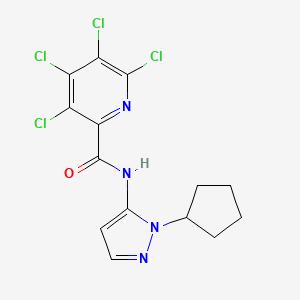
![3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2473266.png)